1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole
Overview
Description
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole is a complex organic compound with the molecular formula C12H16N2 It is a member of the diazepinoindole family, characterized by a fused ring system that includes both diazepine and indole moieties
Scientific Research Applications
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole, also known as 2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,2-a]indole, is the 5-HT (2C) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of functions, including mood regulation, appetite, and anxiety .
Mode of Action
This compound acts as an agonist at the 5-HT (2C) receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT (2C) receptor, activating it to produce a therapeutic response .
Biochemical Pathways
Upon activation of the 5-HT (2C) receptor, a series of biochemical reactions occur. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of these pathways leads to changes in cellular function, such as modulation of neuronal firing, regulation of mood, and control of feeding behavior .
Result of Action
The activation of the 5-HT (2C) receptor by this compound can lead to various physiological effects. For instance, it has been shown to have potential anxiolytic effects , as demonstrated by activity in a mouse shock-aggression assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,5,11,11a-hexahydro-1H-1,4-diazepino[1,2-a]indole with acetic anhydride. The reaction mixture is boiled for three hours, followed by evaporation and workup with water and ether to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole can be compared with other similar compounds, such as:
2,3,4,5,11,11a-hexahydro-1H-1,4-diazepino[1,2-a]indole: This compound shares a similar core structure but may have different functional groups and properties.
This compound-1,3-dione: This compound contains additional functional groups, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXBDNAWJYLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2CC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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